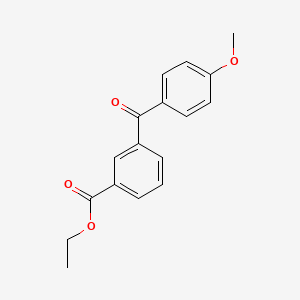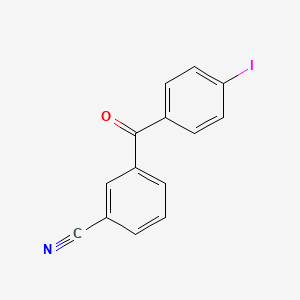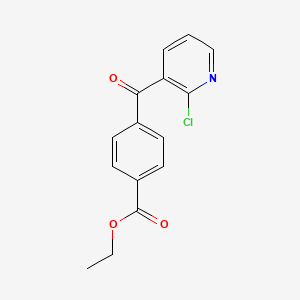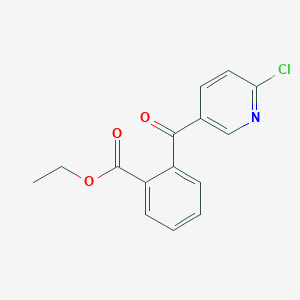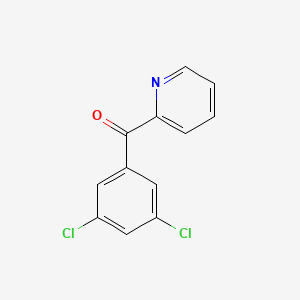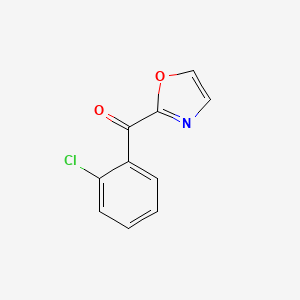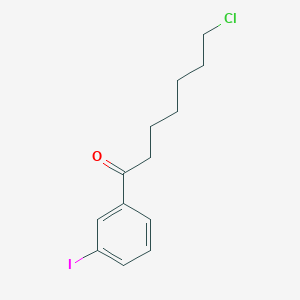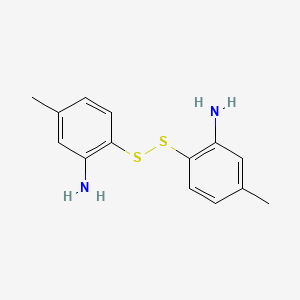
6,6'-Disulfanediylbis(3-methylaniline)
Übersicht
Beschreibung
6,6’-Disulfanediylbis(3-methylaniline) is an organic compound with the molecular formula C₁₄H₁₆N₂S₂. It is characterized by the presence of two aniline groups connected via a disulfide bond. This compound is often used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Disulfanediylbis(3-methylaniline) typically involves the reaction of 3-methylaniline with sulfur or sulfur-containing reagents under controlled conditions. One common method is the oxidative coupling of 3-methylaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the formation of the disulfide bond.
Industrial Production Methods: In an industrial setting, the production of 6,6’-Disulfanediylbis(3-methylaniline) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The compound is then purified through crystallization or distillation processes.
Types of Reactions:
Oxidation: 6,6’-Disulfanediylbis(3-methylaniline) can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The disulfide bond in the compound can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed in polar solvents like water or ethanol.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under acidic or basic conditions depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitroanilines, halogenated anilines.
Wissenschaftliche Forschungsanwendungen
6,6’-Disulfanediylbis(3-methylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies involving disulfide bond formation and cleavage.
Biology: Investigated for its potential role in biological systems, particularly in the study of redox reactions and disulfide bond dynamics in proteins.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and other materials where disulfide linkages are required for structural integrity.
Wirkmechanismus
The mechanism of action of 6,6’-Disulfanediylbis(3-methylaniline) primarily involves its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful compound in studies of redox biology and chemistry. In biological systems, it may interact with thiol-containing proteins, influencing their structure and function through disulfide exchange reactions.
Vergleich Mit ähnlichen Verbindungen
6,6’-Disulfanediylbis(2-methylaniline): Similar structure but with a different position of the methyl group on the aniline ring.
6,6’-Disulfanediylbis(4-methylaniline): Another positional isomer with the methyl group at the para position.
Bis(4-aminophenyl) disulfide: Lacks the methyl groups but has a similar disulfide linkage between two aniline groups.
Uniqueness: 6,6’-Disulfanediylbis(3-methylaniline) is unique due to the specific positioning of the methyl groups on the aniline rings, which can influence its reactivity and interactions in chemical and biological systems. This positional specificity can affect the compound’s solubility, stability, and overall behavior in various applications.
Eigenschaften
IUPAC Name |
2-[(2-amino-4-methylphenyl)disulfanyl]-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2S2/c1-9-3-5-13(11(15)7-9)17-18-14-6-4-10(2)8-12(14)16/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVKUHMLYPMLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=C(C=C2)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625151 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22261-57-0 | |
| Record name | 2,2'-Disulfanediylbis(5-methylaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentafluorophenyl 4-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B1613048.png)
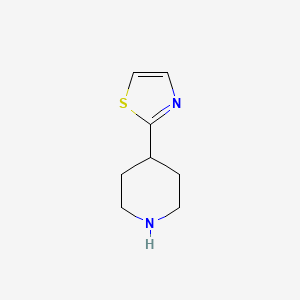
![6-amino-3-benzylbenzo[d]oxazol-2(3H)-one](/img/structure/B1613052.png)
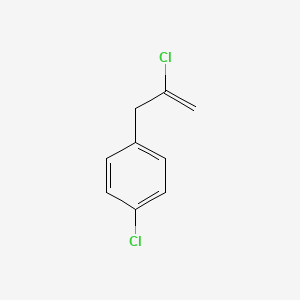
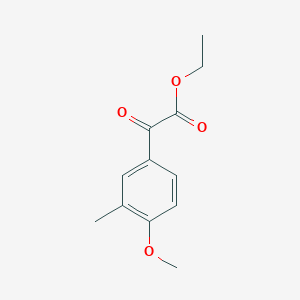
![cis-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613058.png)
![cis-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1613061.png)
